molecular formula C19H17F3N2O2 B2629787 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid CAS No. 2253639-75-5

4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid

Cat. No.: B2629787
CAS No.: 2253639-75-5
M. Wt: 362.352
InChI Key: MSYOHOBTUIYMDA-UHFFFAOYSA-N
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Description

4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid is a cyclopropane-containing compound featuring a benzonitrile core substituted with an amino-(2-phenylcyclopropyl)methyl group and paired with trifluoroacetic acid (TFA) as a counterion. The cyclopropane ring and aromatic nitrile group confer unique steric and electronic properties, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition or receptor modulation . The TFA salt enhances solubility and stability, a common strategy in drug formulation .

Properties

IUPAC Name

4-[amino-(2-phenylcyclopropyl)methyl]benzonitrile;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2.C2HF3O2/c18-11-12-6-8-14(9-7-12)17(19)16-10-15(16)13-4-2-1-3-5-13;3-2(4,5)1(6)7/h1-9,15-17H,10,19H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYOHOBTUIYMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=C(C=C2)C#N)N)C3=CC=CC=C3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized via a cyclopropanation reaction, where a phenyl-substituted alkene reacts with a carbene precursor.

    Benzonitrile Formation: The benzonitrile moiety is introduced through a nucleophilic aromatic substitution reaction, where a suitable nitrile precursor reacts with the amino-substituted cyclopropyl intermediate.

    Salt Formation: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H₂SO₄) or aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Structure

The compound's structure can be broken down into two main components:

  • 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile : This part of the molecule features a cyclopropyl group attached to an amino group, contributing to its unique pharmacological properties.
  • 2,2,2-Trifluoroacetic acid : Known for its ability to enhance solubility and stability of compounds in biological systems.

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. Notably, it has been associated with the inhibition of lysine-specific demethylase 1 (LSD1), which plays a critical role in epigenetic regulation and cancer progression.

Case Study: LSD1 Inhibition

Research indicates that derivatives of this compound exhibit significant inhibitory activity against LSD1, making them potential candidates for cancer therapeutics. A study highlighted that modifications to the cyclopropyl group could enhance potency and selectivity against cancer cell lines .

Anti-inflammatory Properties

Another area of exploration is the compound's role in modulating inflammatory responses. Agonists derived from similar structures have shown promise in boosting the resolution of inflammation, suggesting potential applications in treating chronic inflammatory diseases .

Neuropharmacology

The compound's structural features suggest it may interact with neurotransmitter systems. Studies have explored its effects on neurochemical pathways, indicating possible applications in treating neurological disorders such as depression and anxiety .

Drug Development

The synthesis of this compound has been optimized for better bioavailability and efficacy. Researchers have focused on modifying the core structure to improve pharmacokinetic properties while maintaining therapeutic efficacy .

Comparative Analysis of Related Compounds

Compound NameTarget EnzymePotency (IC50)Application Area
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrileLSD11.6 µMCancer therapy
4-Cyanophenyl derivativesVarious kinasesVariesAnti-inflammatory
Cyclopropylamine derivativesNeurotransmitter receptorsVariesNeuropharmacology

Mechanism of Action

The mechanism by which 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can introduce strain into molecular structures, affecting binding interactions and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with cyclopropane derivatives and aromatic nitriles. Key analogues include:

Compound Name Core Structure Functional Groups Biological Relevance
4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile;TFA Benzonitrile + cyclopropane Amino, nitrile, TFA salt Potential enzyme inhibitor
[4-Amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic acid Phenylacetic acid Fluoro, trifluoromethyl, amino Anti-inflammatory/anticancer
Tosylate salt of piperidinyl-cyclopropane Piperidine + cyclopropane Tosylate, methoxymethyl LSD1 inhibitor for cancer
Spiro[2.4]heptene derivatives Spirocyclopropane + amide Trifluoromethyl, aza-bicyclo Biologically active agents

Functional Group Impact

  • Cyclopropane Ring : Enhances rigidity and metabolic stability compared to linear alkyl chains. The phenylcyclopropyl group in the target compound may improve binding to hydrophobic enzyme pockets, akin to spirocyclopropane derivatives .
  • Nitrile Group: The electron-withdrawing benzonitrile may increase binding affinity to cysteine-rich enzymes (e.g., kinases) versus the carboxylic acid group in [4-amino-3-fluoro-2-(trifluoromethyl)phenyl]acetic acid .
  • TFA Counterion : Improves aqueous solubility relative to free bases, similar to tosylate salts in LSD1 inhibitors .

Biological Activity

4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile; 2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention due to its potential biological activities. This compound integrates a benzonitrile moiety with an amino-substituted cyclopropyl group, stabilized as a trifluoroacetic acid salt. The unique structural features of this compound suggest various interactions with biological targets, particularly in the realm of pharmacology.

Chemical Structure and Properties

The chemical structure of 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile can be represented as follows:

  • Molecular Formula: C_{18}H_{19}F_3N_2
  • CAS Number: 2253639-75-5
  • Molecular Weight: 362.3 g/mol

This compound exhibits a trifluoroacetate salt formation which enhances its solubility and stability in biological systems .

The biological activity of this compound is primarily linked to its interaction with specific receptors in the central nervous system, particularly the serotonin receptors. Research indicates that derivatives of cyclopropylamines, such as this compound, can act as selective serotonin receptor agonists. Specifically, it has been shown to exhibit selectivity for the 5-HT2C receptor, which is implicated in mood regulation and psychotic disorders .

Antipsychotic Properties

Recent studies have highlighted the antipsychotic potential of compounds related to 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile. For instance, N-substituted (2-phenylcyclopropyl)methylamines were designed to selectively activate the 5-HT2C receptor while avoiding β-arrestin recruitment, which is associated with fewer side effects typical of traditional antipsychotics. One notable compound in this series displayed an EC50 of 23 nM in calcium flux assays, indicating strong receptor activation .

Inhibitory Effects on LSD1

The compound has also been investigated for its inhibitory effects on lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibition of LSD1 has therapeutic implications in cancer treatment and neurodegenerative diseases. The cyclopropylamine structure is believed to enhance binding affinity to LSD1 due to steric effects and electronic properties .

Case Studies and Research Findings

StudyFindings
LSD1 Inhibition Study The compound demonstrated significant inhibitory activity against LSD1 with IC50 values indicating potential for therapeutic use in oncology .
Serotonin Receptor Selectivity Compounds derived from this structure showed preferential activation of the 5-HT2C receptor over other serotonin receptors, suggesting a targeted approach for treating mood disorders .
Antipsychotic Activity In animal models, derivatives exhibited behaviors consistent with antipsychotic drugs, reducing hyperactivity induced by amphetamines .

Q & A

Q. What are the common synthetic routes for preparing 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile, and how is trifluoroacetic acid utilized in its purification?

  • Methodological Answer : The compound is typically synthesized via cyclopropane ring formation using intermediates such as (1R,2S)-2-phenylcyclopropylamine derivatives. Tosylate salts (e.g., [4-(methoxymethyl)piperidin-1-yl]methyl cyclobutanecarboxylic acid derivatives) are key intermediates, as described in patent literature . Trifluoroacetic acid (TFA) is commonly used to protonate the amino group during salt formation, aiding in crystallization and purification. For example, TFA is employed in diastereomeric salt resolution to isolate enantiopure forms, as seen in analogous piperidine-based syntheses .

Q. How is the structural integrity of 4-[Amino-(2-phenylcyclopropyl)methyl]benzonitrile confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, and 19F^{19}F-NMR) to verify cyclopropane geometry and the benzonitrile moiety. For instance, cyclopropane protons typically exhibit coupling constants (JJ) of 4–6 Hz, while the trifluoromethyl group in TFA shows a distinct 19F^{19}F-NMR signal near -75 ppm . Mass spectrometry (HRMS) is used to confirm molecular weight, with calculated masses cross-referenced against databases (e.g., C17_{17}H15_{15}N2_{2} for the benzonitrile core and C2_{2}HF3_{3}O2_{2} for TFA) .

Q. What are the solubility properties of this compound in common solvents, and how does TFA influence its stability?

  • Methodological Answer : The benzonitrile derivative is sparingly soluble in polar aprotic solvents (e.g., DMSO, DMF) but dissolves in TFA-containing acetonitrile or methanol due to protonation of the amino group . Stability studies indicate that TFA salts are hygroscopic and require storage under inert gas (argon/nitrogen) at 2–8°C to prevent decomposition, as noted for structurally similar compounds .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the cyclopropane ring formation in this compound?

  • Methodological Answer : Cyclopropanation efficiency depends on stereoselective catalysis. For example, chiral auxiliaries like (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid derivatives can enhance enantiomeric excess (ee) during ring closure . Reaction conditions (temperature, solvent polarity) must be rigorously controlled: lower temperatures (-20°C to 0°C) in dichloromethane or THF minimize side reactions, as demonstrated in analogous syntheses of cyclopropane-containing pharmaceuticals .

Q. What analytical strategies resolve discrepancies in purity assessments between HPLC and 1H^1H1H-NMR data?

  • Methodological Answer : Contradictions often arise from residual TFA or solvent impurities. To resolve this:
  • Use ion-pair HPLC with a C18 column and 0.1% TFA in the mobile phase to quantify free base vs. salt forms .
  • Compare 1H^1H-NMR integrals of diagnostic protons (e.g., cyclopropane CH2_2 at δ 1.2–1.8 ppm) against known standards .
  • Validate with LC-MS to detect low-abundance impurities (e.g., hydrolyzed byproducts) .

Q. How does the compound interact with biological targets like LSD1, and what assays validate its mechanism of action?

  • Methodological Answer : The compound’s primary target, LSD1 (lysine-specific demethylase 1), is assessed via demethylase activity assays using histone H3K4 substrates. Fluorescence polarization or AlphaScreen® assays quantify inhibition by measuring residual methylated peptides . Advanced studies employ X-ray crystallography to resolve binding modes, particularly the interaction between the cyclopropane-aminomethyl group and the FAD cofactor in LSD1’s active site .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s melting point: How to address variability in thermal characterization?

  • Methodological Answer : Melting point discrepancies (e.g., 123–124°C vs. 287–293°C in related benzonitrile derivatives ) may stem from polymorphic forms or salt vs. free base differences. To resolve:
  • Perform differential scanning calorimetry (DSC) to identify phase transitions.
  • Compare PXRD (powder X-ray diffraction) patterns of batches to distinguish crystalline forms .

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